molecular formula C20H19NO5 B2852090 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid CAS No. 139262-20-7

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

Cat. No.: B2852090
CAS No.: 139262-20-7
M. Wt: 353.374
InChI Key: GOUUPUICWUFXPM-KPZWWZAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Mechanism of Action

Target of Action

The primary targets of Fmoc-trans-4-Hydroxy-D-proline are proteins, particularly collagen and non-collagen proteins . It plays a significant role in the post-translational hydroxylation of these proteins . The formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor plays an important role in regulating their phosphorylation and catalytic activation .

Mode of Action

Fmoc-trans-4-Hydroxy-D-proline interacts with its targets by forming trans-4-hydroxy-L-proline residues. This interaction regulates the phosphorylation and catalytic activation of protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor .

Biochemical Pathways

Fmoc-trans-4-Hydroxy-D-proline affects several biochemical pathways. It is involved in the trans-4-hydroxy-L-proline oxidase pathway, where it is catabolized to glycine . It is also involved in the trans-3-hydroxy-L-proline dehydratase pathway, where it is degraded to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .

Result of Action

The action of Fmoc-trans-4-Hydroxy-D-proline results in the modulation of cell metabolism, growth, development, and responses to nutritional and physiological changes . It also contributes to cell survival . Supplementing trans-4-hydroxy-L-proline or its small peptides to plant-based diets can alleviate oxidative stress, while increasing collagen synthesis and accretion in the body .

Biochemical Analysis

Biochemical Properties

Fmoc-trans-4-Hydroxy-D-proline plays a significant role in biochemical reactions. It is formed from the post-translational hydroxylation of proteins, primarily collagen . This compound interacts with various enzymes and proteins, including protein kinases B and DYRK1A, eukaryotic elongation factor 2, and hypoxia-inducible transcription factor . These interactions regulate their phosphorylation and catalytic activation, contributing to cell signaling in animal cells .

Cellular Effects

Fmoc-trans-4-Hydroxy-D-proline influences various types of cells and cellular processes. It plays a crucial role in regulating cell metabolism, growth, development, and responses to nutritional and physiological changes . It also impacts cell signaling pathways and gene expression .

Molecular Mechanism

At the molecular level, Fmoc-trans-4-Hydroxy-D-proline exerts its effects through binding interactions with biomolecules and changes in gene expression . The formation of Fmoc-trans-4-Hydroxy-D-proline residues in certain proteins plays an important role in regulating their phosphorylation and catalytic activation .

Metabolic Pathways

Fmoc-trans-4-Hydroxy-D-proline is involved in several metabolic pathways. In animals, most of the collagen-derived Fmoc-trans-4-Hydroxy-D-proline is catabolized to glycine via the Fmoc-trans-4-Hydroxy-D-proline oxidase pathway .

Transport and Distribution

It is known that this compound is highly abundant in collagen, accounting for about one-third of body proteins in humans and other animals .

Subcellular Localization

It is known that this compound is a primary constituent of collagen, which is a major component of connective tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents like osmium tetroxide or hydrogen peroxide.

    Attachment of the Fmoc Group: The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, which is commonly used in peptide synthesis.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Removal of the Fmoc group, yielding the free amine.

Scientific Research Applications

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of enzyme mechanisms and protein interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid
  • Fmoc-protected amino acids

Comparison

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an Fmoc-protected amino group. This combination allows for versatile applications in peptide synthesis, providing both protection and functionalization capabilities .

Properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUUPUICWUFXPM-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trans-4-hydroxyproline (5.0 g, 38.1 mmoles) is suspended in a mixture of dioxane (75 mL) and water (75 mL), and stirred briskly at ambient temperature. Sodium bicarbonate (8.0 g, 95.2 mmoles) is added. And the mixture is stirred until all solids dissolve. A solution of 9-fluorenylmethyl chloroformate (11.4 g, 44.0 mmoles) in toluene (25 mL) is added slowly dropwise. The mixture is then stirred for 16 hours. Water (50 mL) and saturated aqueous sodium bicarbonate (50 mL) are added to the reaction mixture, which is then poured into a separatory funnel and washed with diethyl ether (100 mL). The layers are separated, and the aqueous layer is titrated to a pH of about 2 (as determined using pH paper) with concentrated aqueous hydrochloric acid. Ethyl acetate (150 mL) is added to the acidic solution; the mixture is shaken well, and then poured into a separatory funnel. The layers are separated and the aqueous layer extracted again with ethyl acetate (150 mL). The combined ethyl acetate extracts are dried over anhydrous sodium sulfate, filtered and evaporated to a white glassy foam. The crude product is purified on silica gel (400 mL bed volume) eluting with ethyl acetate:acetic acid (100:2 [v/v], 1800 mL), then ethyl acetate:methanol:acetic acid (95:5:2 [v/v/v], 1000 mL). Fractions containing pure product by thin layer chromatography are pooled and evaporated to a clear colorless syrup. The syrup is co-evaporated three time with toluene (150 mL each) to remove residual acetic acid. The resulting amorphous white solid is dried well in vacuo. The yield is 12.0 g (89%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
11.4 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

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